Superior Potency of Ceftiofur Against Mannheimia haemolytica: A Quantitative Comparison with Florfenicol and Tulathromycin
Ceftiofur demonstrates superior in vitro potency against Mannheimia haemolytica, a primary pathogen in bovine respiratory disease (BRD), compared to the commonly used alternatives florfenicol and tulathromycin [1]. In a study of 285 clinical isolates, the MIC90 for ceftiofur was 0.016 μg/mL, which is 125-fold lower than the MIC90 for florfenicol (2 μg/mL) and tulathromycin (2 μg/mL). This indicates that a much lower concentration of ceftiofur is required to inhibit 90% of bacterial growth.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
|---|---|
| Target Compound Data | 0.016 μg/mL |
| Comparator Or Baseline | Florfenicol: 2 μg/mL; Tulathromycin: 2 μg/mL |
| Quantified Difference | 125-fold lower MIC90 |
| Conditions | In vitro susceptibility testing of 285 M. haemolytica clinical isolates |
Why This Matters
This substantial potency advantage (125-fold lower MIC90) positions ceftiofur as a preferred candidate for treating BRD, potentially leading to better clinical outcomes and reduced risk of treatment failure compared to florfenicol or tulathromycin.
- [1] Blondeau JM, et al. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica. Vet Microbiol. 2012;160(1-2):85-90. View Source
